molecular formula C6H9ClN4 B11915137 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine

5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine

Cat. No.: B11915137
M. Wt: 172.61 g/mol
InChI Key: GMQFSPXWIHFXCC-UHFFFAOYSA-N
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Description

5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine: is a heterocyclic compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, hydrazinyl, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with hydrazine hydrate in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . This method is advantageous for industrial applications due to its scalability and reduced environmental impact.

Scientific Research Applications

Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.

Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and hydrazinyl groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)

InChI Key

GMQFSPXWIHFXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)Cl

Origin of Product

United States

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